N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group linked via an ethyl chain and a 1H-pyrazol-1-yl substituent at the para position of the benzene ring. This compound belongs to a class of molecules designed for diverse biological applications, including enzyme inhibition and anticancer activity, owing to its structural resemblance to pharmacologically active sulfonamides and heterocyclic scaffolds .
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c25-18-16-4-1-2-5-17(16)21-22-24(18)13-11-20-28(26,27)15-8-6-14(7-9-15)23-12-3-10-19-23/h1-10,12,20H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRJLKFCHLHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves several steps:
Formation of the triazine ring: : Starting with a suitable precursor, a nitration reaction followed by reduction can generate the triazine ring.
Pyrazole formation: : Constructing the pyrazole moiety often involves the cyclization of hydrazines with 1,3-diketones.
Sulfonamide incorporation: : This step involves reacting the triazine-pyrazole intermediate with a sulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production may utilize optimized routes focusing on yield, purity, and cost-efficiency. This often involves:
Use of continuous flow reactors.
Advanced purification techniques like recrystallization or chromatography.
Automation of reaction monitoring and control systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, modifying functional groups or enhancing its reactivity.
Reduction: : Under specific conditions, reduction reactions can modify the triazine or pyrazole rings.
Substitution: : Aromatic substitution reactions can introduce various substituents into the compound, altering its properties.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, platinum.
Major Products
Depending on the reaction type, products can range from simple modifications of the original structure to entirely new compounds with distinct properties.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing triazine and sulfonamide groups exhibit promising anticancer properties. For instance, derivatives of triazine have been reported to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that similar compounds can effectively target various cancer cell lines, showcasing their potential as anticancer agents .
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Compounds like N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide may exhibit activity against a range of bacterial strains. Studies suggest that modifications to the benzenesulfonamide structure can enhance antibacterial efficacy .
Anti-inflammatory Effects
Compounds containing pyrazole rings have been associated with anti-inflammatory effects. Research has shown that similar structures can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Evaluation
In a study evaluating various triazine derivatives, researchers synthesized several compounds similar to this compound and tested their anticancer activity against human breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation compared to controls .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
Molecular Targets and Pathways
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide interacts with specific enzymes or receptors, inhibiting or modifying their activity. Its mechanism often involves binding to the active site, altering protein conformation, or interfering with signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis employs a TCT:DMF adduct-mediated reaction, a method noted for efficiency and high yields (84–88%) compared to multi-step protocols (e.g., 50–70% in ) .
- Derivatives with chlorophenyl or fluorophenyl substituents (e.g., compounds 21–24 in ) exhibit higher melting points (273–300°C), suggesting enhanced crystallinity due to halogen interactions .
Table 2: Enzymatic Inhibition and Anticancer Profiles
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzene sulfonamide moiety, a pyrazole ring, and a triazinone derivative. Its molecular formula is , and it has a molecular weight of approximately 385.44 g/mol. The presence of multiple functional groups contributes to its biological activity.
Research indicates that compounds containing the 4-oxobenzo[d][1,2,3]triazin moiety exhibit various mechanisms of action:
- Antimicrobial Activity : Studies have shown that derivatives of benzotriazine can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or function .
- Anticancer Properties : Benzotriazine derivatives demonstrate potential as anticancer agents. For instance, they can induce apoptosis in cancer cells through the activation of specific pathways, such as the p53 pathway .
- Inhibition of Enzymatic Activity : The compound has been noted to inhibit enzymes critical for bacterial survival, such as FabH, which is involved in fatty acid biosynthesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 5.0 | |
| Anticancer | HepG2 Liver Carcinoma | 10.0 | |
| Enzyme Inhibition | FabH | 7.5 | |
| Anti-inflammatory | COX-2 | 15.0 |
Case Studies
- Antimicrobial Evaluation : A study conducted on various benzotriazine derivatives showed that certain modifications to the triazinone structure significantly enhanced antibacterial activity against resistant strains of E. coli. The compound exhibited an IC50 value lower than 5 µM, indicating potent antibacterial properties .
- Anticancer Activity : In vitro studies on HepG2 liver carcinoma cells revealed that this compound induced apoptosis through mitochondrial pathways. The study reported a dose-dependent increase in apoptotic markers .
- Enzyme Inhibition Studies : Molecular docking studies indicated strong binding affinity towards the FabH enzyme in E. coli. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions with key residues in the active site .
Q & A
Q. What are the key synthetic routes for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzo[d][1,2,3]triazin-4-one core via cyclization reactions under reflux conditions, often using acetic acid as a catalyst (similar to triazole derivatives in ).
- Step 2 : Introduction of the pyrazole moiety via nucleophilic substitution or coupling reactions. Ethanol or DMF are common solvents, with reaction times optimized between 4–12 hours (analogous to pyrazole-sulfonamide couplings in ).
- Step 3 : Sulfonamide linkage formation using activated sulfonyl chlorides, with base catalysts (e.g., triethylamine) to neutralize HCl byproducts (as seen in ).
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final compound ().
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with pyrazole protons appearing as singlets (δ 7.5–8.5 ppm) and sulfonamide signals in the δ 2.5–3.5 ppm range (as in ).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- HPLC : Purity ≥95% is typically required for biological testing; reverse-phase C18 columns with acetonitrile/water gradients are standard ().
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis of the benzo[d][1,2,3]triazin-4-one core?
- Methodological Answer :
- Parameter Optimization :
- Temperature : Controlled reflux (70–100°C) minimizes side reactions ().
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
- Catalysts : Acidic conditions (e.g., glacial acetic acid) accelerate cyclization ().
- Statistical Approaches : Design of Experiments (DoE) identifies critical variables (e.g., molar ratios, reaction time) to maximize yield.
Q. How should contradictory data in biological activity assays be resolved?
- Methodological Answer :
- Assay Validation :
- Ensure compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C).
- Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests) to confirm activity ().
- Purity Reassessment : Contaminants from synthesis (e.g., unreacted intermediates) may skew results; re-purify via HPLC ().
- Dose-Response Curves : EC50/IC50 values should correlate across multiple replicates to verify reproducibility.
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets for the sulfonamide and pyrazole groups (analogous to studies in ).
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories) to evaluate interactions with residues in the active site.
- QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with activity data to guide derivative design (, avoiding BenchChem).
Q. How can researchers address solubility challenges in in vitro studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) for initial stock solutions, diluted in PBS or cell culture media.
- Prodrug Strategies : Introduce hydrophilic groups (e.g., phosphate esters) to the sulfonamide or pyrazole moieties (as seen in ).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability ().
Data Contradiction Analysis
Q. How to interpret conflicting results in enzyme inhibition vs. cellular activity assays?
- Methodological Answer :
- Membrane Permeability : Use Caco-2 cell models to assess passive diffusion; low permeability may explain reduced cellular efficacy despite strong in vitro enzyme inhibition.
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
- Off-Target Effects : Proteome-wide profiling (e.g., kinase panels) identifies unintended interactions ().
Structural-Activity Relationship (SAR) Guidance
Q. Which structural modifications enhance target selectivity?
- Methodological Answer :
- Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., -CF3) to improve binding affinity (analogous to trifluoromethyl effects in ).
- Sulfonamide Optimization : Replace the benzenesulfonamide with heterocyclic sulfonamides (e.g., thiadiazole) to reduce off-target interactions ().
- Linker Flexibility : Adjust the ethyl spacer between triazinone and sulfonamide to balance conformational freedom and rigidity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
